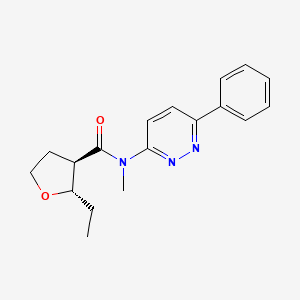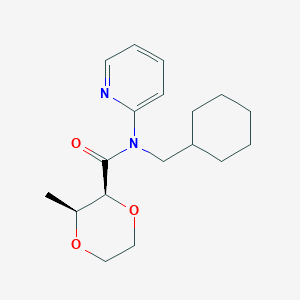![molecular formula C14H16N2O4S B7353363 3-[(4-methylphenyl)sulfonylmethyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole](/img/structure/B7353363.png)
3-[(4-methylphenyl)sulfonylmethyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-methylphenyl)sulfonylmethyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The exact mechanism of action of 3-[(4-methylphenyl)sulfonylmethyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of specific enzymes involved in cancer cell proliferation and growth. It may also disrupt the membrane integrity of bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to their death. It has also been reported to inhibit the growth and proliferation of bacterial and fungal cells. However, the compound may also have some toxic effects on normal cells, and further studies are needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(4-methylphenyl)sulfonylmethyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole is its potent antitumor activity against various cancer cell lines, making it a promising candidate for further development as an anticancer agent. Additionally, its antibacterial and antifungal activity makes it a potential candidate for the development of new antibiotics. However, the compound may also have some limitations, such as its potential toxicity to normal cells and its limited solubility in aqueous solutions, which may affect its bioavailability.
Direcciones Futuras
There are several potential future directions for the research on 3-[(4-methylphenyl)sulfonylmethyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole. One possible direction is to further investigate its mechanism of action and its potential applications in cancer therapy and antibiotic development. Another direction is to explore its potential as a building block for the synthesis of novel materials with potential applications in organic electronics and optoelectronics. Additionally, further studies are needed to determine its safety and efficacy in vivo and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of 3-[(4-methylphenyl)sulfonylmethyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole involves the reaction of 4-methylbenzenesulfonyl chloride with 3-hydroxytetrahydrofuran in the presence of triethylamine and triphosgene. The resulting intermediate is then treated with hydrazine hydrate to yield the final product. The synthesis method of this compound is well-established and has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
3-[(4-methylphenyl)sulfonylmethyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole has shown promising results in scientific research for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has also shown antibacterial and antifungal activity. In material science, this compound has been used as a building block for the synthesis of novel materials with potential applications in organic electronics and optoelectronics.
Propiedades
IUPAC Name |
3-[(4-methylphenyl)sulfonylmethyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-10-2-4-12(5-3-10)21(17,18)9-13-15-14(20-16-13)11-6-7-19-8-11/h2-5,11H,6-9H2,1H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGGFRWMBKGCIU-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)[C@@H]3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methylthiophene-2-sulfonamide](/img/structure/B7353283.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide](/img/structure/B7353287.png)
![(3S,4S)-1-[(4,6-dimethylpyridin-2-yl)methyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7353293.png)
![(3R,4R)-4-[benzyl(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethyl)amino]pyrrolidin-3-ol](/img/structure/B7353299.png)

![(1S,6R)-2-[[3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353317.png)
![(1S,6R)-2-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353333.png)
![(1S,6R)-2-[[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353340.png)
![(1S,6R)-2-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353345.png)
![(2R,4R)-2-methyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]piperidine-4-carboxylic acid](/img/structure/B7353357.png)
![5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7353368.png)
![5-[(2R,3R)-2-(difluoromethyl)-3,4-dihydro-2H-chromen-3-yl]-3-(5-methylpyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7353375.png)
![N-propan-2-yl-2-[5-[(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-yl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7353381.png)
